molecular formula C12H13N3OS B1345299 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde CAS No. 916766-91-1

1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde

Cat. No.: B1345299
CAS No.: 916766-91-1
M. Wt: 247.32 g/mol
InChI Key: YGMBYHWGCCTCNN-UHFFFAOYSA-N
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Description

1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde (1-TPC) is a novel class of compounds that has recently been gaining attention for its potential applications in the field of scientific research. 1-TPC is a heterocyclic aromatic compound containing a thiophene ring, a pyrimidine ring, and a piperidine ring, all connected by a carboxaldehyde group. This unique structure gives 1-TPC unique properties that make it a promising candidate for a wide range of research applications.

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Pyrano and Pyrimido Derivatives : Research has demonstrated the synthesis of complex molecules, such as 5,8-diamino-substituted pyrano and pyrimido derivatives from ethyl 1-amino compounds reacting with benzoyl isothiocyanate to yield 1-thioureido derivatives. These compounds underwent further cyclization to produce derivatives with potential applications in medicinal chemistry and organic synthesis (Paronikyan et al., 2016).

  • New Synthetic Approaches : Researchers have explored new synthetic pathways to thieno[3,2-d]pyrimidine and related derivatives, highlighting their utility as versatile synthons for generating structurally diverse heterocyclic compounds. Such approaches are valuable for the development of new materials and bioactive molecules (El-Meligie et al., 2020).

  • Fused Isolated Azoles and N-Heteroaryl Derivatives : The synthesis and characterization of new compounds derived from thieno[d]pyrimidines, including isolated and fused thieno[d]pyrimidine derivatives, have been reported. Such compounds are of interest for their potential pharmaceutical applications and as intermediates in organic synthesis (El Azab & Elkanzi, 2014).

  • Heterocyclic Systems Incorporating Bromobenzofuran : The synthesis of thieno[2,3-b]pyridines and related heterocyclic systems incorporating 5-bromobenzofuran-2-yl moiety has been achieved. Such compounds are interesting for their potential in creating new materials with unique properties (Abdelriheem et al., 2015).

  • Antiparkinsonian and Analgesic Activities : Some derivatives have been synthesized and evaluated for their analgesic and antiparkinsonian activities, indicating the potential therapeutic applications of these compounds. This research contributes to the development of new drugs with improved efficacy and safety profiles (Amr et al., 2008).

Mechanism of Action

Target of Action

The primary target of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making it an attractive target for cancer therapy .

Mode of Action

This compound acts as an ATP-competitive inhibitor, selectively inhibiting PKB over the closely related kinase PKA . It targets an allosteric site between the kinase and PH-domains of the enzyme , leading to a decrease in PKB activity .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The inhibition of PKB disrupts this pathway, affecting several downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound’s degree of lipophilicity allows it to diffuse easily into cells . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .

Result of Action

The inhibition of PKB by this compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . It has demonstrated activity against cell lines (HepG-2) and breast cancer (MCF-7) .

Action Environment

The action of this compound can be influenced by environmental factors such as the lipid environment of cells . Its lipophilic nature allows it to diffuse easily into cells, influencing its action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. . This inhibition is significant because PKB is a key player in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting PKB, this compound can modulate these critical cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound’s inhibition of PKB leads to reduced phosphorylation of downstream targets such as glycogen synthase kinase 3 beta (GSK3β), forkhead box O (FOXO) transcription factors, and the mammalian target of rapamycin (mTOR) . These changes result in altered cell proliferation, apoptosis, and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with PKB. This binding inhibits the kinase activity of PKB, preventing the phosphorylation of its substrates . Additionally, the compound may interact with other biomolecules, contributing to its overall biochemical activity. The inhibition of PKB by this compound is a key mechanism by which it modulates cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that while the compound is active in cellular assays, it undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . This suggests that the temporal effects of the compound may be limited by its stability and metabolic degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At well-tolerated doses, the compound has been shown to modulate biomarkers of PKB signaling and inhibit the growth of human tumor xenografts in nude mice . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of PKB affects metabolic flux and metabolite levels, particularly those related to cell growth and survival

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s rapid clearance in vivo suggests that it may be efficiently transported and metabolized . Understanding the transport mechanisms and distribution patterns of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c16-7-9-1-4-15(5-2-9)12-11-10(3-6-17-11)13-8-14-12/h3,6-9H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMBYHWGCCTCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C=O)C2=NC=NC3=C2SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640411
Record name 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916766-91-1
Record name 1-Thieno[3,2-d]pyrimidin-4-yl-4-piperidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916766-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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